molecular formula C18H18N6O2 B2697235 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034383-54-3

2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2697235
CAS RN: 2034383-54-3
M. Wt: 350.382
InChI Key: YQNMYIBPRBWGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds with structural similarities, exploring their potential in creating coordination complexes and evaluating their chemical properties. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activity through various in vitro assays, revealing significant antioxidant potential (Chkirate et al., 2019). Similarly, Sebhaoui et al. (2020) reported the synthesis of novel 2-pyrone derivatives and analyzed their crystal structures and computational studies, highlighting their potential for further medicinal chemistry applications (Sebhaoui et al., 2020).

Pharmacological Evaluation

Research has also been conducted on the pharmacological potential of related compounds. Faheem (2018) evaluated the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, providing insights into their therapeutic potentials (Faheem, 2018). These studies contribute to understanding the complex interactions and potential pharmacological benefits of compounds with similar structures to the specified acetamide derivative.

Molecular Docking and Computational Studies

The exploration of compounds through molecular docking and computational studies aids in predicting their interaction with biological targets and potential therapeutic uses. For instance, Panchal et al. (2020) designed and synthesized 1,3,4-oxadiazole derivatives as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), showing promise for treating small lung cancer (Panchal et al., 2020).

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-23-10-12(14-5-3-4-6-15(14)23)7-16(25)19-9-17-21-18(22-26-17)13-8-20-24(2)11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNMYIBPRBWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NO3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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